molecular formula C14H8BrFN4O2 B4307910 7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

Cat. No.: B4307910
M. Wt: 363.14 g/mol
InChI Key: OKAOBZBGTBACND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that belongs to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core with various substituents such as amino, bromo, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of cyclic compounds containing active methylene groups with appropriate aldehydes and malononitrile in a water-ethanol solution. This three-component system is usually heated for a few hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs.

Scientific Research Applications

7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE apart from similar compounds is its specific substituents, such as the bromo and fluorophenyl groups. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

7-amino-5-(5-bromo-2-fluorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN4O2/c15-6-1-2-9(16)7(3-6)10-8(4-17)12(18)22-14-11(10)13(21)19-5-20-14/h1-3,5,10H,18H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAOBZBGTBACND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 4
7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.